1-ethynyl-1H-benzimidazole
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Overview
Description
1-Ethynyl-1H-benzimidazole is a heterocyclic aromatic organic compound that features a benzimidazole ring with an ethynyl group attached to the nitrogen atom at position 1. Benzimidazole derivatives are known for their extensive range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-1H-benzimidazole can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with ethynyl halides under basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where o-phenylenediamine is reacted with ethynyl halides in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the ethynyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-Ethynyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethynyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. It can bind to the minor groove of DNA, inhibiting DNA replication and transcription. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
1-Methyl-1H-benzimidazole: Similar structure but with a methyl group instead of an ethynyl group.
2-Phenyl-1H-benzimidazole: Contains a phenyl group at position 2.
1H-Benzimidazole: The parent compound without any substituents.
Uniqueness: 1-Ethynyl-1H-benzimidazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H6N2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
1-ethynylbenzimidazole |
InChI |
InChI=1S/C9H6N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h1,3-7H |
InChI Key |
UIODBSMWUQOOIJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CN1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
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